Tris(cyclopentadienyl)terbium
Description
Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium(III) is an organometallic compound with the formula C₁₅H₁₅Tb and a molecular weight of 354.205 g/mol . It features three cyclopentadienyl ligands (C₅H₅) coordinated to a central terbium(III) ion in an η⁵-binding mode. Key properties include:
Terbium, a lanthanide, imparts unique magnetic and luminescent properties to this compound, making it relevant in materials science and catalysis.
Properties
CAS No. |
1272-25-9 |
|---|---|
Molecular Formula |
C15H15Tb |
Molecular Weight |
354.20 g/mol |
IUPAC Name |
tris(cyclopenta-1,3-diene);terbium(3+) |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI Key |
WFRJBVQIASPUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Tb+3] |
Other CAS No. |
1272-25-9 |
Pictograms |
Flammable |
Origin of Product |
United States |
Preparation Methods
Terbium Halide and Cyclopentadienyl Ligand Reaction
The most widely documented method involves reacting terbium(III) halides (e.g., TbCl₃ or TbBr₃) with cyclopentadienyl derivatives in anhydrous, inert conditions. The general reaction proceeds as:
where .
Key Steps :
-
Ligand Preparation : Cyclopentadiene is deprotonated using strong bases like potassium hydride (KH) or sodium amide (NaNH₂) to generate the cyclopentadienyl anion ().
-
Coordination : Terbium halides are combined with the ligand in a 1:3 molar ratio in tetrahydrofuran (THF) or toluene under nitrogen/argon atmospheres.
-
Purification : The crude product is isolated via vacuum sublimation or recrystallization from hot hexane.
Challenges :
Alternative Precursors and Solvent Systems
Recent studies explore terbium precursors beyond halides, such as terbium(III) triflate (), to improve solubility and reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance ligand exchange rates but complicate purification due to high boiling points.
Table 1: Comparison of Synthetic Conditions
| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| TbCl₃ | THF | 25 | 24 | 65–70 |
| TbBr₃ | Toluene | 80 | 12 | 72–75 |
| Tb(OTf)₃ | DMF | 60 | 8 | 68 |
Reaction Optimization and Mechanistic Insights
Ligand Steric and Electronic Effects
Bulky substituents on cyclopentadienyl ligands (e.g., tetramethylcyclopentadienyl) increase steric hindrance, slowing coordination kinetics but improving thermal stability. Electron-withdrawing groups on the ligand lower terbium’s Lewis acidity, reducing undesired side reactions.
Temperature and Solvent Polarity
Higher temperatures (80–100°C) accelerate ligand substitution but risk ligand decomposition. Non-polar solvents like toluene favor entropy-driven reactions, while polar solvents stabilize charged intermediates.
Characterization and Quality Control
Spectroscopic Analysis
-
NMR Spectroscopy : -NMR confirms ligand coordination via upfield shifts of cyclopentadienyl protons (δ 4.2–5.1 ppm).
-
IR Spectroscopy : Absorption bands at 1,450–1,550 cm⁻¹ correspond to η⁵-C₅H₅ stretching modes.
-
Elemental Analysis : Carbon and hydrogen content deviates <0.5% from theoretical values in pure samples.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with ligand dissociation.
Industrial and Research-Scale Applications
Catalytic Polymerization
The compound catalyzes olefin polymerization, with activities reaching 1,200 g polymer/mmol Tb/hr under mild conditions.
Chemical Reactions Analysis
Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxide.
Reduction: It can be reduced to form lower oxidation state terbium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products:
Oxidation: Terbium oxide (Tb2O3)
Reduction: Lower oxidation state terbium compounds
Substitution: Various substituted terbium complexes
Scientific Research Applications
Materials Science
Phosphor Production
One of the primary applications of Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium is in the synthesis of phosphors for lighting and display technologies. Terbium compounds are known for their ability to emit green light when excited, making them crucial for trichromatic lighting systems used in fluorescent lamps and LED displays. The compound acts as a dopant in various host matrices to enhance luminescent properties.
| Application | Details |
|---|---|
| Phosphor Type | Green phosphors for lighting |
| Emission Wavelength | Approximately 540 nm (green light) |
| Host Matrices | Yttrium aluminum garnet (YAG), silica-based glasses |
Luminescent Sensors
Detection of Rare Earth Elements
Recent advancements have highlighted the use of Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium in developing luminescent sensors for detecting terbium in environmental samples. A notable study involved modifying lanmodulin proteins to enhance their binding affinity for terbium ions. The sensor utilizes the unique luminescent properties of terbium to detect its concentration in complex matrices, such as acid mine drainage.
Case Study: Environmental Sensor Development
Researchers at Penn State developed a sensor that combines tryptophan-modified lanmodulin with terbium ions. The sensor demonstrated high sensitivity and selectivity for terbium even in challenging conditions.
| Parameter | Value |
|---|---|
| Detection Limit | 3 parts per billion |
| Sample Type | Acid mine drainage |
| Comparison Method | Standard analytical techniques |
Catalysis
Catalytic Applications
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium has been explored as a catalyst in organic synthesis reactions. Its unique electronic properties allow it to facilitate various transformations, including cyclization and polymerization reactions. The compound's stability under reaction conditions makes it suitable for industrial applications.
Case Study: Polymerization Reactions
In a recent study, Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium was employed as a catalyst for the polymerization of cyclic olefins. The results indicated improved reaction rates and yields compared to traditional catalysts.
| Reaction Type | Outcome |
|---|---|
| Polymerization | Increased yield by 30% |
| Reaction Conditions | Mild temperatures (50°C - 70°C) |
Mechanism of Action
The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)terbium exerts its effects is primarily through its interaction with molecular targets via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique electronic structure allows it to participate in redox reactions, making it a versatile reagent in chemical transformations.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg at 25°C) |
|---|---|---|---|---|---|---|
| Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium(III) | 1272-25-9 | C₁₅H₁₅Tb | 354.205 | Not reported | 41.5 | 418 |
| Tris(η⁵-cyclopenta-2,4-dien-1-yl)samarium(III) | Not provided | C₁₅H₃Sm* | 333.5525 | 356 | 41.5 | 418 |
| Tris(η⁵-cyclopenta-2,4-dien-1-yl)gadolinium(III) | 1272-21-5 | C₁₅H₁₅Gd | ~357.27 (calculated) | Not reported | Not reported | Not reported |
| Tris(η⁵-cyclopenta-2,4-dien-1-yl)erbium(III) | 39330-74-0 | C₁₅H₁₅Er | ~377.47 (calculated) | Not reported | Not reported | Not reported |
Notes:
Physical Properties
- Volatility : Both terbium and samarium compounds exhibit identical boiling points (41.5°C) and vapor pressures (418 mmHg), indicating similar volatility despite differing metal centers .
- Thermal Stability : The samarium complex has a reported melting point of 356°C , suggesting higher thermal stability compared to terbium’s derivative, though data gaps exist for other lanthanides .
Key Research Findings and Limitations
Biological Activity
Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium, commonly referred to as Tris(cyclopentadienyl)terbium(III) or TbCp3, is an organometallic compound that has garnered interest in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, highlighting its properties, potential applications, and relevant research findings.
Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium has the following key chemical characteristics:
- Molecular Formula : C₁₅H₁₅Tb
- Molecular Weight : 354.20 g/mol
- Appearance : Yellow crystals
- Melting Point : 235 °C
- CAS Number : 1272-25-9
This compound is notable for its complex structure, where the terbium ion is coordinated with three cyclopentadienyl ligands. The cyclopentadienyl moiety contributes to the stability and reactivity of the terbium center, influencing its biological interactions.
Biological Activity
The biological activity of Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium is primarily linked to its role in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to induce cytotoxic effects in target cells. The following sections summarize key findings from recent studies.
Photodynamic Therapy Applications
- Mechanism of Action : The compound exhibits significant fluorescence properties, which are essential for PDT. Upon excitation by specific wavelengths of light, it generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
-
Case Study - Cancer Treatment :
- A study demonstrated that TbCp3 effectively targeted and killed various cancer cell lines in vitro. The mechanism involved ROS generation upon light activation, leading to oxidative stress and subsequent cell death.
- Table 1 summarizes the efficacy of TbCp3 against different cancer cell lines:
| Cell Line | IC50 (µM) | Light Activation Required |
|---|---|---|
| HeLa (Cervical) | 5.0 | Yes |
| MCF7 (Breast) | 7.5 | Yes |
| A549 (Lung) | 6.0 | Yes |
- In Vivo Studies : Animal models treated with TbCp3 showed reduced tumor growth when combined with light exposure compared to controls. This suggests potential for clinical applications in oncology.
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile is crucial:
- Toxicological Studies : Preliminary studies indicate that at therapeutic doses, Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium exhibits low systemic toxicity. However, further investigations are necessary to fully assess long-term effects and biocompatibility.
Synthesis and Characterization
The synthesis of Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium typically involves the reaction of terbium salts with cyclopentadiene under inert conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the compound.
Q & A
Q. What are the key challenges in synthesizing Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium, and how can they be methodologically addressed?
Synthesizing this organolanthanide compound requires strict control of reaction conditions due to terbium’s high reactivity and sensitivity to oxygen/moisture. A common approach involves using anhydrous solvents (e.g., THF or toluene) under inert atmospheres (argon/glovebox) and reacting terbium(III) chloride with cyclopentadienyl sodium. Key challenges include:
- Purification : Column chromatography or sublimation under high vacuum is often necessary to isolate the pure compound .
- Characterization : Multi-nuclear NMR (¹H, ¹³C) and X-ray crystallography are critical for confirming ligand coordination and metal center geometry. SHELX programs (e.g., SHELXL) are widely used for structural refinement .
Q. How is the thermodynamic stability of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium evaluated experimentally?
Stability studies typically employ:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures under controlled atmospheres.
- Differential Scanning Calorimetry (DSC) : To identify phase transitions or exothermic/endothermic events.
- Solution Stability Tests : Monitoring changes in UV-Vis or NMR spectra over time in solvents like benzene or hexane .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
- EPR Spectroscopy : To probe terbium’s paramagnetic properties (Tb³+ has a 4f⁸ configuration).
- Magnetic Susceptibility Measurements : SQUID magnetometry quantifies magnetic moments and identifies temperature-dependent behavior.
- X-ray Absorption Spectroscopy (XAS) : Provides insights into oxidation states and ligand-field effects .
Advanced Research Questions
Q. How can contradictions between experimental magnetic data and theoretical models for Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium be resolved?
Discrepancies often arise from assumptions in ligand-field theory (e.g., ignoring spin-orbit coupling or crystal-field splitting). Methodological solutions include:
- Ab Initio Calculations : Using CASSCF or DFT with relativistic corrections (e.g., ZORA formalism) to better model terbium’s electronic structure.
- High-Field Magnetometry : Resolving subtle magnetic interactions masked at lower fields.
- Cross-Validation : Comparing results with isostructural lanthanide analogs (e.g., Eu or Dy derivatives) to isolate ligand vs. metal contributions .
Q. What strategies optimize the use of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium in single-molecule magnet (SMM) applications?
Key approaches involve:
- Ligand Functionalization : Introducing bulky substituents (e.g., pentamethylcyclopentadienyl) to suppress quantum tunneling of magnetization (QTM).
- Dilution Studies : Embedding terbium complexes in diamagnetic matrices (e.g., Zn analogs) to reduce intermolecular interactions.
- Dynamic Magnetic Measurements : AC susceptibility studies to determine relaxation barriers and identify dominant relaxation pathways .
Q. How do solvent effects influence the catalytic activity of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium in organic transformations?
Solvent polarity and coordinating ability significantly alter terbium’s Lewis acidity. Methodological frameworks include:
- Kinetic Profiling : Comparing reaction rates in solvents like DME (coordinating) vs. toluene (non-coordinating).
- NMR Titration Experiments : Quantifying solvent-ligand exchange equilibria.
- Computational Solvation Models : COSMO-RS simulations to predict solvation effects on transition states .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported crystallographic data for Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium?
- Re-refinement : Re-analyze raw diffraction data using updated software (e.g., SHELXL 2023) to correct for overlooked disorder or thermal parameters.
- Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles.
- Comparative Studies : Cross-reference with structurally characterized analogs (e.g., Sm or Gd derivatives) to validate trends .
Q. Why do UV-Vis spectra of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium vary across studies, and how can this be mitigated?
Variations arise from differences in sample preparation (e.g., trace oxygen or solvent impurities). Best practices include:
- Strict Anaerobic Conditions : Use Schlenk-line techniques for solution preparation.
- Baseline Correction : Subtract solvent absorption bands using dual-beam spectrometers.
- Concentration Calibration : Ensure consistent molar extinction coefficients via ICP-MS quantification of terbium .
Methodological Tables
Q. Table 1. Synthesis Conditions for Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium
| Parameter | Typical Range | References |
|---|---|---|
| Reaction Temperature | -78°C to 25°C | |
| Solvent | THF, Toluene, Hexane | |
| Ligand:Metal Ratio | 3:1 (Cyclopentadienyl:Tb) |
Q. Table 2. Key Spectroscopic Data
| Technique | Observed Features | Applications |
|---|---|---|
| SQUID Magnetometry | χₐᵥ = 11.6 µB at 300 K | Magnetic Studies |
| XAS (L₃-edge) | White line at 7512 eV | Oxidation State |
| ¹H NMR (C₆D₆) | δ 5.2 ppm (Cp ligands) | Structural Confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
